
Formyl methylenetriphenylphosphorane
Overview
Description
Formyl methylenetriphenylphosphorane is an organophosphorus compound known for its role in organic synthesis, particularly in the Wittig reaction. This compound is a type of phosphorus ylide, which is characterized by the presence of a positively charged phosphorus atom and a negatively charged carbon atom. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formyl methylenetriphenylphosphorane is typically synthesized from methyltriphenylphosphonium bromide. The preparation involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as a strong base, removing a proton from the methyl group attached to the phosphorus atom, resulting in the formation of the ylide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Formyl methylenetriphenylphosphorane undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.
Substitution Reactions: It can participate in substitution reactions where the ylide acts as a nucleophile, replacing other groups in the molecule.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires the following reagents and conditions:
Aldehydes or Ketones: These carbonyl compounds react with the ylide to form alkenes.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
The major products formed from reactions involving this compound are alkenes. The Wittig reaction, for example, converts aldehydes and ketones into alkenes, with the formation of triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Synthetic Applications
1.1 Wittig Reaction
The primary application of formyl methylenetriphenylphosphorane is in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into alkenes. The reaction proceeds as follows:
This transformation allows for the formation of double bonds in organic molecules, which is critical for synthesizing various natural products and pharmaceuticals .
1.2 Hydroazidation Reactions
This compound is also employed in hydroazidation reactions to prepare α-azido alcohols. This application highlights its utility in introducing functional groups into organic frameworks, thus expanding the range of available chemical entities for further transformations .
Industrial Applications
2.1 Epoxy Resin Advancements
In industrial chemistry, this compound serves as a catalyst in the advancement of epoxy resins. Its catalytic properties enhance the curing process of epoxy systems, leading to improved mechanical properties and thermal stability of the final products. This application is particularly relevant in coatings, adhesives, and composite materials .
2.2 Reducing Agent Development
Recent studies have explored the use of this compound as part of novel reducing agents that are soluble in organic solvents. These agents are advantageous for selective reductions, such as converting carbonyl groups to alcohols without affecting other functional groups .
Biological Applications
3.1 Targeting Cancer Cells
Research has indicated that phosphonium compounds similar to this compound can be conjugated with therapeutic agents to selectively target cancer cells. By exploiting the hyperpolarized mitochondrial membrane potential of cancer cells, these compounds enhance the efficacy and selectivity of anticancer treatments .
Data Table: Summary of Applications
Case Study 1: Wittig Reaction Optimization
A study demonstrated that using this compound in Wittig reactions significantly improved yields when compared to traditional methods. The optimization included varying solvent conditions and reaction temperatures, leading to enhanced selectivity for desired alkene products.
Case Study 2: Industrial Application in Epoxy Resins
In an industrial setting, the incorporation of this compound as a catalyst was shown to reduce curing times for epoxy resins by 30%. This improvement not only increased production efficiency but also resulted in materials with superior mechanical properties.
Mechanism of Action
The mechanism of action of formyl methylenetriphenylphosphorane involves its role as a nucleophile in the Wittig reaction. The ylide attacks the carbonyl carbon of aldehydes or ketones, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The overall reaction can be summarized as follows:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) and the ylide itself .
Comparison with Similar Compounds
Formyl methylenetriphenylphosphorane can be compared with other phosphorus ylides, such as:
Methylenetriphenylphosphorane: Similar in structure but lacks the formyl group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group instead of a methylene group.
Benzylidenetriphenylphosphorane: Contains a benzylidene group, making it more reactive in certain reactions.
The uniqueness of this compound lies in its ability to introduce formyl groups into molecules, which can be valuable in the synthesis of complex organic compounds .
Properties
IUPAC Name |
2-[methylidene(diphenyl)-λ5-phosphanyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c1-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)20-15-9-8-10-17(20)16-21/h2-16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNHKVMQWPCCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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